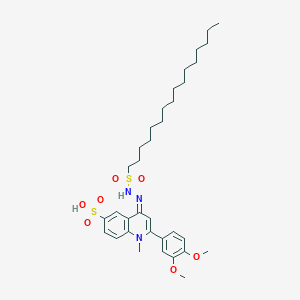
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with sulfonic acid, hydrazono, and dimethoxyphenyl groups, enhancing its chemical reactivity and potential utility.
Méthodes De Préparation
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dimethoxyphenyl group: This step involves electrophilic aromatic substitution reactions.
Attachment of the hexadecylsulfonyl hydrazono group: This is usually done through a hydrazone formation reaction, where a hydrazine derivative reacts with a ketone or aldehyde.
Sulfonation: The final step involves sulfonation of the quinoline ring, typically using sulfur trioxide or chlorosulfonic acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Hydrolysis: The hydrazono group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug development.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound’s unique functional groups make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid exerts its effects is likely related to its ability to interact with biological molecules. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonic acid group can enhance solubility and facilitate interactions with proteins, while the hydrazono group can form covalent bonds with nucleophiles in biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-8-sulfonic acid: Known for its use in chemical synthesis.
2-Methylquinoline: A simpler quinoline derivative with various applications.
What sets 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
155637-08-4 |
|---|---|
Formule moléculaire |
C34H51N3O7S2 |
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
(4Z)-2-(3,4-dimethoxyphenyl)-4-(hexadecylsulfonylhydrazinylidene)-1-methylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C34H51N3O7S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-45(38,39)36-35-30-26-32(27-19-22-33(43-3)34(24-27)44-4)37(2)31-21-20-28(25-29(30)31)46(40,41)42/h19-22,24-26,36H,5-18,23H2,1-4H3,(H,40,41,42)/b35-30- |
Clé InChI |
OJRFYUBLTOGNAI-GXVXDJONSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
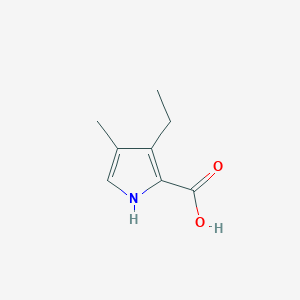
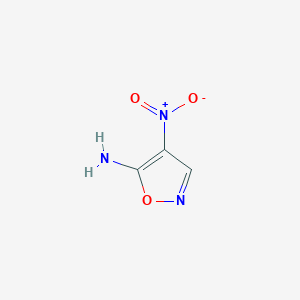

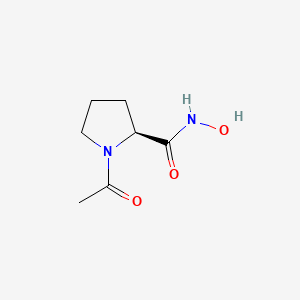
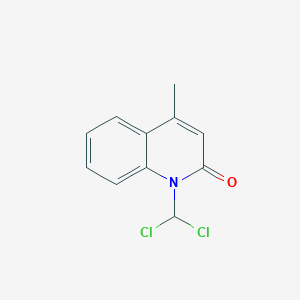
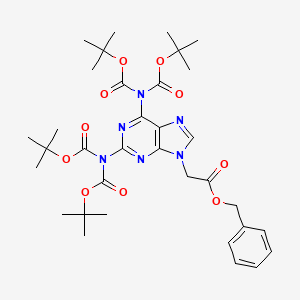
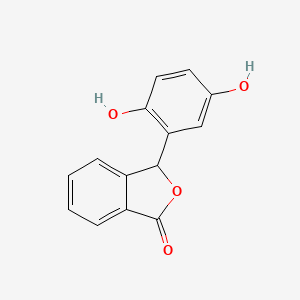
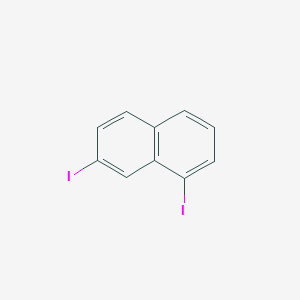
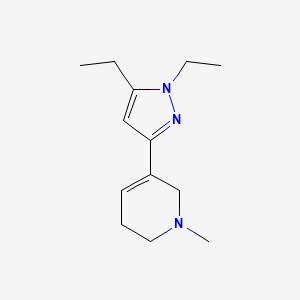
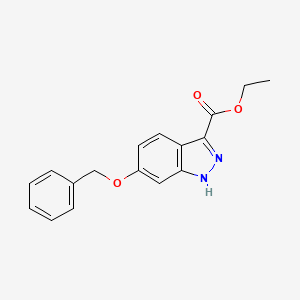

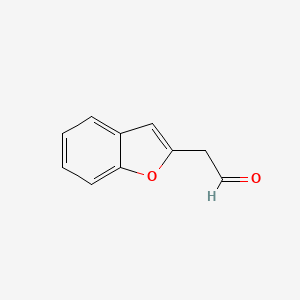
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
